![molecular formula C23H31N7O B2890896 2-propyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920263-02-1](/img/structure/B2890896.png)
2-propyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-propyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of heterocyclic compound. Heterocycles like this are often found in various bioactive molecules and have diverse functional groups .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazolopyrimidine core. This core is a type of heterocyclic compound, which means it contains a ring of atoms that includes at least two different elements. In this case, the ring includes carbon, nitrogen, and possibly other elements .Aplicaciones Científicas De Investigación
Inhibitors
The [1,2,4]triazolo[1,5-a]pyrimidines have been used in the design of inhibitors for various enzymes and receptors. For example, compound LY3104607 is a GPR40 receptor inhibitor .
Anticancer Applications
The [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have shown significant anticancer activity . They have been used in the design of drugs for the treatment of various types of cancer.
Antimicrobial Applications
The [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have demonstrated antimicrobial properties . They have been used in the design of drugs for the treatment of various bacterial and fungal infections.
Analgesic and Anti-inflammatory Applications
The [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have shown analgesic and anti-inflammatory activities . They have been used in the design of drugs for the treatment of pain and inflammation.
Antiviral Applications
The [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have demonstrated antiviral properties . They have been used in the design of drugs for the treatment of various viral infections.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole-containing scaffolds, have been found to interact with a variety of biological receptors . These interactions often involve hydrogen bonding and dipole interactions .
Mode of Action
It is known that 1,2,4-triazole derivatives can operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the potential ADME properties of the compound and their impact on bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit good antitumor activities . This suggests that the compound may have similar effects.
Action Environment
It is known that the synthesis of similar compounds can be influenced by environmental conditions . This suggests that environmental factors may also influence the action and stability of the compound.
Propiedades
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O/c1-4-6-18(7-5-2)23(31)29-14-12-28(13-15-29)21-20-22(25-16-24-21)30(27-26-20)19-10-8-17(3)9-11-19/h8-11,16,18H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUFFQMNAXUVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

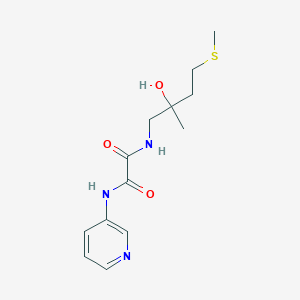
![2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2890816.png)
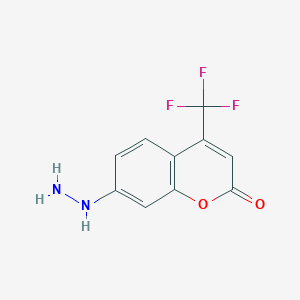
![4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2890818.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890819.png)
![N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2890820.png)
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2890821.png)
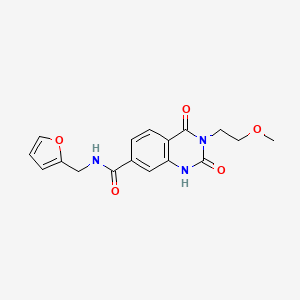
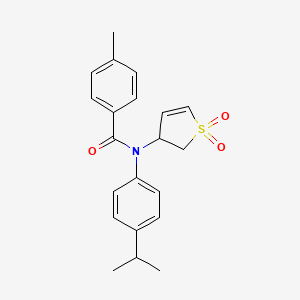

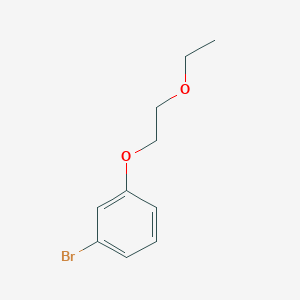
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2890831.png)

![2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one](/img/structure/B2890836.png)